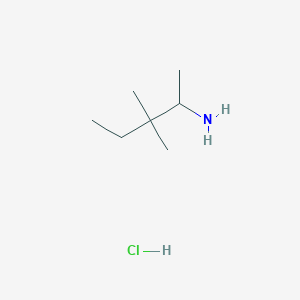

3,3-Dimethylpentan-2-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dimethylpentan-2-amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a derivative of pentane, which is a hydrocarbon with five carbon atoms. The “3,3-Dimethyl” part of the name indicates that there are two methyl groups attached to the third carbon atom in the pentane chain . The “2-amine” part indicates that there is an amine group (-NH2) attached to the second carbon atom . The hydrochloride indicates that this compound forms a salt with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a pentane chain with two methyl groups attached to the third carbon atom and an amine group attached to the second carbon atom . The hydrochloride part of the compound indicates that it forms a salt with hydrochloric acid .Scientific Research Applications

Catalysis and Chemical Recycling

Transition metal phosphides, showing catalytic properties similar in context to amines, are highlighted for their role in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes. These catalysts, including Ni2P, surpass traditional sulfides in activity, offering insights into the potential catalytic applications of amine-related compounds in environmental and energy-related fields (Oyama et al., 2009).

Environmental Science

Amines play critical roles in carbon capture technologies, where their interaction with CO2 has been extensively studied to mitigate environmental pollution. The review by Ochedi et al. (2020) discusses liquid absorption methods for CO2 capture, focusing on solutions and solvents such as amine-based solutions, highlighting their significance in addressing global warming and other greenhouse gas-related issues. This underscores the environmental relevance of amines and their derivatives, including 3,3-Dimethylpentan-2-amine hydrochloride, in carbon sequestration efforts (Ochedi et al., 2020).

Materials Science

In materials science, amines are crucial for the development of chemically reactive surfaces for biomolecule immobilization and cell colonization. Siow et al. (2006) review plasma methods for generating amine-functionalized surfaces, illustrating the application of amines in creating bio-interactive materials. This research highlights the potential for using compounds like this compound in biomedical engineering and materials science to develop surfaces that support biological functions and interactions (Siow et al., 2006).

Safety and Hazards

The safety information for 3,3-Dimethylpentan-2-amine hydrochloride indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethylpentan-2-amine hydrochloride is the adapter protein-2 associated kinase 1 (AAK1) . AAK1 has been identified as a viable target for treating neuropathic pain .

Mode of Action

It is known that potent small-molecule inhibitors of aak1 show efficacy in various rodent pain models

Biochemical Pathways

It is known that AAK1 plays a role in neuropathic pain , but the downstream effects of inhibiting this kinase with this compound require further investigation.

Result of Action

It is known that inhibitors of AAK1 can be effective in treating neuropathic pain , suggesting that this compound may have similar effects

Properties

IUPAC Name |

3,3-dimethylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-7(3,4)6(2)8;/h6H,5,8H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKDCQGEFUUSFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-3-(furan-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2958303.png)

![N-(2-(1H-indol-3-yl)ethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2958306.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2958309.png)

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B2958313.png)

![6-(4-Methoxyphenethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2958315.png)

![3-[Benzyl(2-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2958318.png)